molecular formula C16H13N3O2 B12236122 4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile

4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile

Cat. No.: B12236122
M. Wt: 279.29 g/mol
InChI Key: YPBFDWHZKLBKQQ-UHFFFAOYSA-N
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Description

4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a pyridine ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and benzonitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the pyridine, azetidine, and benzonitrile groups in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-(3-pyridin-4-yloxyazetidine-1-carbonyl)benzonitrile

InChI

InChI=1S/C16H13N3O2/c17-9-12-1-3-13(4-2-12)16(20)19-10-15(11-19)21-14-5-7-18-8-6-14/h1-8,15H,10-11H2

InChI Key

YPBFDWHZKLBKQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)OC3=CC=NC=C3

Origin of Product

United States

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